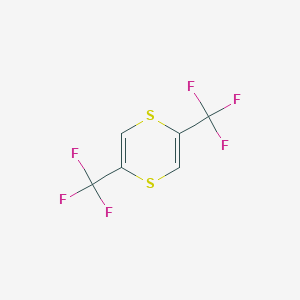![molecular formula C19H19NO B14305298 1-Ethyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole CAS No. 113801-35-7](/img/structure/B14305298.png)
1-Ethyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole is an organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features an indole core substituted with an ethyl group at the nitrogen atom and a 2-(4-methoxyphenyl)ethenyl group at the third position of the indole ring. The presence of these substituents imparts unique chemical and biological properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: The initial step involves the acylation of 4-methoxybenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 4-methoxyacetophenone.
Aldol Condensation: The 4-methoxyacetophenone undergoes aldol condensation with an indole derivative to form the desired product. This step often requires a base such as sodium hydroxide or potassium hydroxide.
Reduction: The final step involves the reduction of the intermediate product to yield this compound. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are often recycled to minimize waste and reduce costs.
化学反応の分析
Types of Reactions: 1-Ethyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, allowing for further functionalization with halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学的研究の応用
1-Ethyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for dyes and pigments.
作用機序
The mechanism of action of 1-Ethyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the substituents on the indole ring.
類似化合物との比較
- 1-Methyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole
- 1-Ethyl-3-[2-(4-hydroxyphenyl)ethenyl]-1H-indole
- 1-Ethyl-3-[2-(4-chlorophenyl)ethenyl]-1H-indole
Comparison: 1-Ethyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole is unique due to the presence of the ethyl group at the nitrogen atom and the 4-methoxyphenyl group at the third position. These substituents influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
CAS番号 |
113801-35-7 |
|---|---|
分子式 |
C19H19NO |
分子量 |
277.4 g/mol |
IUPAC名 |
1-ethyl-3-[2-(4-methoxyphenyl)ethenyl]indole |
InChI |
InChI=1S/C19H19NO/c1-3-20-14-16(18-6-4-5-7-19(18)20)11-8-15-9-12-17(21-2)13-10-15/h4-14H,3H2,1-2H3 |
InChIキー |
XTYBDKPLPHUZGA-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C2=CC=CC=C21)C=CC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


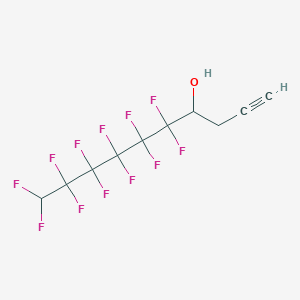
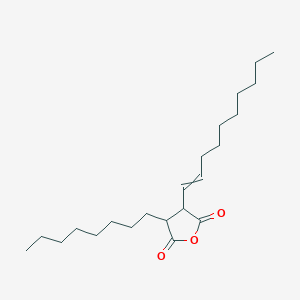
![5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene](/img/structure/B14305231.png)
![Methyl [(dimethoxyphosphanyl)oxy]acetate](/img/structure/B14305233.png)
![2-[Chloro(4-chlorophenyl)methyl]-1-benzothiophene](/img/structure/B14305237.png)
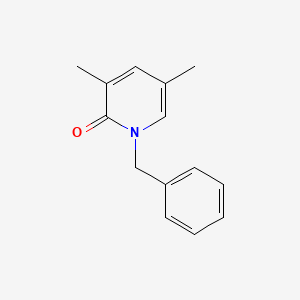
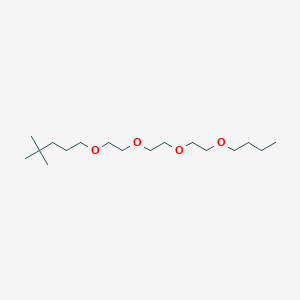
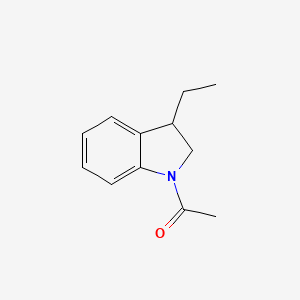

iodanium chloride](/img/structure/B14305256.png)
![2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14305266.png)
![3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one](/img/structure/B14305267.png)
![1-{2-[2-(2-Methoxyethoxy)ethoxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14305270.png)
